molecular formula C8H17NO B1460298 1-(6,6-Dimethyltetrahydro-2h-pyran-3-yl)methanamine CAS No. 2090988-51-3

1-(6,6-Dimethyltetrahydro-2h-pyran-3-yl)methanamine

Cat. No. B1460298
CAS RN: 2090988-51-3
M. Wt: 143.23 g/mol
InChI Key: GLCRXEBTARNMCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

DMPA can be synthesized by the reaction of 2-oxoisovaleric acid with S-methylisothiourea or S-ethylisothiourea. Alternatively, it can also be prepared by the reaction of 2,2-dimethylpropanal with hydroxylamine hydrochloride in the presence of sodium acetate.


Molecular Structure Analysis

The molecular structure of DMPA is represented by the formula C7H15NO . It has a six-membered ring structure with two methyl groups and a tertiary amine.

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of 1-(6,6-Dimethyltetrahydro-2h-pyran-3-yl)methanamine, focusing on its unique applications across different fields:

Analytical Chemistry

In analytical chemistry, DMPA can be used for method development in chromatography and mass spectrometry due to its properties. It helps in the analysis of complex mixtures by acting as a standard or a reagent .

Material Science

Lastly, DMPA’s properties might be explored in material science for creating new materials with specific desired properties.

Each of these fields leverages the unique chemical structure of DMPA for diverse applications, showcasing its versatility and importance in scientific research.

Source 1 Source 6

properties

IUPAC Name

(6,6-dimethyloxan-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(2)4-3-7(5-9)6-10-8/h7H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCRXEBTARNMCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CO1)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6,6-Dimethyltetrahydro-2h-pyran-3-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6,6-Dimethyltetrahydro-2h-pyran-3-yl)methanamine
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1-(6,6-Dimethyltetrahydro-2h-pyran-3-yl)methanamine
Reactant of Route 3
1-(6,6-Dimethyltetrahydro-2h-pyran-3-yl)methanamine
Reactant of Route 4
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1-(6,6-Dimethyltetrahydro-2h-pyran-3-yl)methanamine
Reactant of Route 5
1-(6,6-Dimethyltetrahydro-2h-pyran-3-yl)methanamine
Reactant of Route 6
1-(6,6-Dimethyltetrahydro-2h-pyran-3-yl)methanamine

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